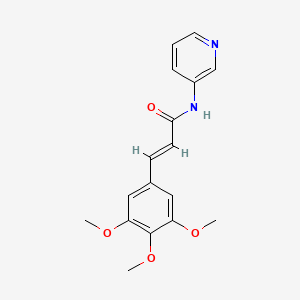![molecular formula C21H19BrN2O4S B5857480 N'~1~-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE](/img/structure/B5857480.png)
N'~1~-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromobenzyl group, a methoxyphenyl group, and a benzenesulfonohydrazide moiety. Its chemical properties and reactivity make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps:
Preparation of 4-Bromobenzyl Alcohol: This can be synthesized from 4-bromobenzaldehyde through reduction reactions using reagents like sodium borohydride.
Formation of 4-Bromobenzyl Bromide: 4-Bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using phosphorus tribromide.
Synthesis of the Final Compound: The final step involves the reaction of 4-bromobenzyl bromide with 4-methoxybenzaldehyde and benzenesulfonohydrazide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N’~1~-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can interfere with pathways related to cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl Alcohol: A precursor in the synthesis of the target compound.
4-Bromobenzyl Bromide: Another precursor used in the synthetic route.
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: A compound with a similar bromobenzyl group used in different applications.
Uniqueness
N’~1~-((E)-1-{3-[(4-BROMOBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-27-20-12-9-17(13-21(20)28-15-16-7-10-18(22)11-8-16)14-23-24-29(25,26)19-5-3-2-4-6-19/h2-14,24H,15H2,1H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZVKVDBGBCSQO-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)

![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)
![N'-[(4-phenylbutanoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5857455.png)


![N-ethyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5857472.png)

![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5857487.png)

![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5857500.png)

